![molecular formula C9H12FN3O B1488725 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 2091223-92-4](/img/structure/B1488725.png)
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Overview
Description
2-(2-Fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (FTHPP) is a novel small molecule that has been the subject of numerous scientific studies. It is a heterocyclic compound belonging to the pyridazine family, which is composed of fused pyridine and pyrrole rings. FTHPP has been found to possess a wide range of biological activities and has been used in various scientific research applications.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Pyridazine derivatives, including the one , have been studied for their potential use in OLEDs. The pyrido[2,3-b]pyrazine-based materials, which are structurally similar, have shown high photoluminescence quantum efficiency (PLQY) and simple molecular structures, making them suitable for cost-effective multicolor display applications . By fine-tuning the band gap, these materials can emit a wide range of colors, which is essential for full-color displays. The compound’s potential for creating thermally activated delayed fluorescence (TADF) molecules could lead to OLEDs with high external quantum efficiencies (EQEs).
Synthesis of Heterocycles
The pyridazine core is a crucial structure in the synthesis of various heterocyclic compounds. Reactions like the aza-Diels-Alder reaction have been employed to create 6-aryl-pyridazin-3-amines with high yields under neutral conditions . This showcases the compound’s role in synthesizing biologically relevant structures, which could be pivotal in pharmaceutical research and development.
Agricultural Chemistry
Some pyridazine derivatives have demonstrated growth stimulatory activity in preliminary screenings. Their effects on germination, morphogenesis, peroxidase activity, and lignan content have been tested on plants like the common bean (Phaseolus vulgaris L.) . This suggests that the compound could be used to develop new agrochemicals that enhance crop growth and yield.
Mechanism of Action
Pyridazinones have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic properties .
properties
IUPAC Name |
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-2-4-13-9(14)5-7-6-11-3-1-8(7)12-13/h5,11H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPNNABPEZSXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)N(N=C21)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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